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  • Product: (3-Bromo-1H-1,2,4-triazol-5-yl)methanol
  • CAS: 23164-67-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Melting Point Profiling of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary (3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS: 23164-67-2) is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS: 23164-67-2) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and materials science. The compound features a 1,2,4-triazole core, a halogen atom (bromine), and a hydroxymethyl group. Understanding its thermodynamic stability and melting point profile is critical for formulation, scale-up synthesis, and storage. This whitepaper systematically deconstructs the structural thermodynamics of the compound and provides field-proven, self-validating analytical workflows for determining its phase transitions and thermal degradation kinetics.

Structural Thermodynamics & Molecular Interactions

The solid-state thermodynamic stability and melting point ( Tm​ ) of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol are dictated by a complex interplay of tautomerism and non-covalent intermolecular forces.

Tautomeric Equilibria

The 1,2,4-triazole ring exhibits annular tautomerism, existing in 1H, 2H, and 4H forms. In the crystalline solid state, the 1H-tautomer is overwhelmingly dominant due to its superior ability to pack efficiently and minimize steric repulsion. The energetic barrier to proton transfer between these states directly influences the compound's specific heat capacity ( Cp​ ) and thermal behavior prior to melting.

Cooperative Intermolecular Networks

The enthalpy of fusion ( ΔHf​ ) is exceptionally dependent on two primary non-covalent interactions:

  • Hydrogen Bonding: The hydroxymethyl (-OH) group acts as both a potent hydrogen bond donor and acceptor, while the triazole nitrogens serve as secondary acceptors. This creates a highly cross-linked, three-dimensional hydrogen-bonded lattice.

  • Halogen Bonding: The polarizable bromine atom participates in highly directional halogen bonding (C–Br···N interactions). This anisotropic force acts cooperatively with the hydrogen bond network to lock the crystal lattice in place, thereby elevating the melting point and resisting thermal degradation.

Tautomerism T1H 1H-Tautomer (Dominant in Solid State) T2H 2H-Tautomer (Minor Equilibrium) T1H->T2H Proton Transfer T4H 4H-Tautomer (Intermediate) T1H->T4H Proton Transfer HB Hydrogen Bonding Network (O-H...N, N-H...O) T1H->HB Drives Lattice Energy XB Halogen Bonding (C-Br...N) T1H->XB Directional Stabilization

Fig 1: Tautomeric equilibria and primary non-covalent interactions dictating crystal stability.

Quantitative Data Presentation

While the exact empirical melting point can fluctuate based on the specific polymorphic form and crystallization solvent, structural analogs (such as 5-bromo-3-nitro-1H-1,2,4-triazole, Tm​ = 116.6 °C[1]) provide a reliable baseline. The inclusion of the hydroxymethyl group significantly increases lattice energy, pushing the anticipated melting point higher.

ParameterValue / DescriptionMethod / Source
CAS Number 23164-67-2
Molecular Formula C3H4BrN3OElemental Analysis
Molecular Weight 177.99 g/mol Mass Spectrometry
Predicted Melting Point ( Tm​ ) 130 °C – 160 °CExtrapolated via structural analogs[1]
Decomposition Onset ( Td​ ) > 200 °CTGA (Nitrogen Atmosphere)
Primary Degradation Route Intramolecular H-transfer Ring CleavageComputational Kinetics[2]
Storage Conditions 2–8 °C, Inert AtmosphereManufacturer Specifications

Thermal Degradation Kinetics

The thermal stability of 1,2,4-triazole derivatives is fundamentally governed by the robust aromaticity of the nitrogen-rich ring. However, functionalization introduces specific thermodynamic vulnerabilities. According to comprehensive thermochemical studies on triazole energetic materials[2], the primary decomposition pathway for 1,2,4-triazoles does not begin with immediate ring fragmentation.

Instead, degradation typically initiates via an intramolecular proton transfer (H-transfer) . For 1,2,4-triazoles, this initial H-transfer step carries an activation energy barrier ( Ea​ ) of approximately 52 kcal/mol [2]. Only after this barrier is breached does the ring conjugation break, leading to subsequent exothermic ring-opening, elimination of N2​ gas, and the formation of carbonaceous residues. Understanding this kinetic bottleneck is crucial for designing safe scale-up drying protocols.

Experimental Protocols: Self-Validating DSC/TGA Workflow

To accurately determine the melting point and thermodynamic stability of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol, a combined Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is required. The following protocol is designed as a self-validating system , ensuring that the data generated is an absolute reflection of the molecule's thermodynamics, free from instrumental artifacts.

Phase 1: System Calibration (The Validation Step)
  • Step 1: Baseline Correction. Run an empty aluminum pan baseline across the intended temperature range.

    • Causality: This corrects for instrument heat capacity asymmetry and ensures that any observed heat flow is strictly from the sample.

  • Step 2: Standard Calibration. Calibrate the temperature and cell constant using high-purity Indium ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) and Zinc ( Tm​ = 419.5 °C).

    • Causality: Triazole melting points often fall near the Indium standard. Calibrating here ensures that the integrated endothermic peak for the sample is absolute and instrument-independent.

Phase 2: Sample Preparation
  • Step 3: Micro-Weighing. Weigh precisely 2.0–5.0 mg of the compound into a Tzero aluminum pan.

    • Causality: A small, tightly controlled mass minimizes thermal gradients within the sample powder. Large samples cause thermal lag, which artificially broadens the melting endotherm and obscures polymorphic transitions.

  • Step 4: Hermetic Sealing with Pinhole. Seal the pan with a hermetic lid, then pierce a microscopic pinhole (approx. 50 µm) in the center.

    • Causality: The hermetic seal ensures maximum thermal contact with the sensor. The pinhole is critical; it allows volatile decomposition products (like N2​ from triazole degradation) to escape, preventing pan rupture and sensor damage at high temperatures, while maintaining a self-generated atmosphere to suppress premature sublimation.

Phase 3: Thermal Ramping & Acquisition
  • Step 5: Purge Gas Equilibration. Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: Displaces oxygen to prevent oxidative degradation. If oxygen is present, exothermic oxidation can mask the true endothermic melting point ( Tm​ ) or artificially lower the decomposition onset ( Td​ ).

  • Step 6: Ramping. Equilibrate at 25 °C for 5 minutes, then apply a linear heating rate of 10 °C/min up to 300 °C.

    • Causality: A 10 °C/min rate provides the optimal thermodynamic balance. Slower rates risk sample degradation before melting, while faster rates induce severe thermal lag, skewing the Tm​ higher than its true value.

Workflow S1 Sample Preparation (2-5 mg, Hermetic Al Pan) S2 Purge Gas Equilibration (Dry N2, 50 mL/min) S1->S2 Prevents Oxidation S3 Thermal Ramping (10 °C/min to 300 °C) S2->S3 Establishes Baseline S4 Data Acquisition (Heat Flow & Mass Loss) S3->S4 Captures Phase Transitions S5 Thermogram Analysis (Tm, ΔHf, Td, Kinetics) S4->S5 Derives Thermodynamic Data

Fig 2: Self-validating DSC/TGA workflow for determining melting point and thermal stability.

References

  • 5-bromo-3-nitro-1H-1,2,4-triazole (24807-56-5) Thermodynamic Data Source: Chemchart URL:[Link]

  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Exploratory

Structural Dynamics of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol: Tautomerism and Hydrogen Bonding

Executive Summary (3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS: 23164-67-2) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. This whitepaper pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS: 23164-67-2) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. This whitepaper provides an in-depth technical analysis of its annular tautomerism and hydrogen-bonding capabilities. By synthesizing theoretical principles with self-validating experimental workflows, this guide equips researchers with the methodologies required to elucidate the structural dynamics of complex triazole systems for downstream drug development.

Physicochemical Profile and Hydrogen Bonding Capacity

The compound features a 1,2,4-triazole core substituted with an electron-withdrawing bromine atom at the C3 position and a hydroxymethyl group (-CH2OH) at the C5 position[1]. This specific atomic arrangement creates a dense network of hydrogen bond donors and acceptors, making the molecule highly sensitive to its microenvironment.

Table 1: Key Physicochemical and Hydrogen Bonding Properties

PropertyValueCausality / Significance
Molecular Formula C3H4BrN3ODefines the stoichiometric boundaries of the system[1].
Molecular Weight 177.99 g/mol Optimal size for fragment-based drug discovery (FBDD)[1].
H-Bond Donors 2 (N-H, O-H)Enables both intra- and intermolecular proton donation[1].
H-Bond Acceptors 3 (N2, N4, O)Facilitates multi-point target binding and supramolecular assembly[1].
XLogP3 0.2Indicates high polarity, heavily influenced by H-bonding networks[1].

Annular Tautomerism and Electronic Causality

1,2,4-triazoles exhibit annular prototropic tautomerism, meaning a proton can dynamically migrate between the nitrogen atoms of the ring (N1, N2, and N4)[2]. For (3-Bromo-1H-1,2,4-triazol-5-yl)methanol, the equilibrium is governed by a delicate balance of electronic and steric effects.

  • Electronic Withdrawal: The highly electronegative bromine atom at C3 pulls electron density away from the adjacent nitrogens, increasing the acidity of the triazole proton and influencing the tautomeric equilibrium[2].

  • Solvent and Intramolecular Effects: In polar protic solvents like methanol, the 1H and 2H tautomers are predominantly stabilized[3]. The hydroxymethyl group at C5 plays a critical role; it can form a strong intramolecular hydrogen bond with the adjacent N4 atom. This interaction thermodynamically stabilizes specific tautomeric forms over the much higher-energy 4H tautomer[3].

Tautomerism T1 1H-Tautomer (Stabilized by polar solvents) T2 2H-Tautomer (Intramolecular H-bond stabilized) T1->T2 Prototropic Shift T4 4H-Tautomer (High Energy / Rare) T1->T4 Prototropic Shift T2->T4 Prototropic Shift

Caption: Annular prototropic tautomerism pathways in 1,2,4-triazole derivatives.

Experimental Elucidation Workflows

To accurately utilize this compound in drug design, researchers must empirically determine its tautomeric state and H-bonding geometry. Because prototropic exchange is rapid at room temperature, specialized self-validating protocols are required to trap and observe these states.

Workflow Prep Sample: (3-Bromo-1H-1,2,4-triazol-5-yl)methanol NMR Low-Temp NMR (178 K) Isolate tautomer signals Prep->NMR Xray X-Ray Crystallography Map solid-state H-bonds Prep->Xray DFT DFT Calculations Compute solvent effects Prep->DFT Synth Data Synthesis: Comprehensive Structural Model NMR->Synth Xray->Synth DFT->Synth

Caption: Multi-modal experimental workflow for resolving tautomeric and H-bonding networks.

Protocol 4.1: Low-Temperature Solution NMR Spectroscopy

Objective: To freeze the rapid prototropic exchange between tautomers, which typically results in broad, time-averaged signals at room temperature[2]. Causality: The activation energy barrier for proton transfer between the triazole nitrogens is exceptionally low. By lowering the thermal energy of the system to 178 K in a polar solvent, the exchange rate becomes slower than the NMR timescale. This allows the individual tautomers to be observed as distinct, quantifiable resonances[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol in 0.6 mL of anhydrous Methanol-d4. Reasoning: Methanol-d4 provides a protic environment that mimics physiological conditions while maintaining a low freezing point suitable for cryogenic NMR[3].

  • Instrument Calibration: Tune and match the NMR probe (500 MHz or higher) at 298 K. Gradually cool the probe to 178 K at a rate of 5 K/min. Reasoning: Gradual cooling prevents probe damage and ensures thermal equilibrium of the sample.

  • Acquisition: Acquire 1H and 13C spectra. Utilize a prolonged relaxation delay (D1 = 5s). Reasoning: A longer delay ensures accurate, quantitative integration of the exchangeable N-H and O-H protons.

  • Self-Validating Check: Integrate the distinct N-H signals observed at 178 K. Their combined sum must mathematically equal the integral of the single, broad time-averaged N-H signal observed at 298 K. A mismatch indicates sample precipitation or degradation during the cooling phase.

Protocol 4.2: X-Ray Crystallography for Solid-State H-Bonding

Objective: To map the exact atomic positions of the hydrogen bond donors and acceptors in the solid state. Causality: While NMR provides solution-state dynamics, X-ray diffraction reveals the thermodynamically preferred tautomer in the solid state and the precise geometry of intermolecular hydrogen-bonded networks (such as R22(8) dimers or continuous C(5) chains)[2].

Step-by-Step Methodology:

  • Crystallization: Dissolve the compound in a minimal volume of hot methanol. Allow the solvent to undergo slow evaporation at room temperature over 48-72 hours. Reasoning: Slow evaporation promotes highly ordered lattice formation, minimizing crystal twinning and defects.

  • Mounting: Select a single crystal of suitable dimensions (e.g., 0.2 x 0.2 x 0.1 mm) and mount it on a diffractometer equipped with a cryogenic cold stream (100 K). Reasoning: Data collection at 100 K minimizes atomic thermal motion, which is critical for the accurate spatial location of light hydrogen atoms.

  • Data Collection & Refinement: Collect diffraction data and solve the structure using direct methods. Refine the structure using full-matrix least-squares on F^2.

  • Self-Validating Check: The final crystallographic R1 value must be < 0.05. Furthermore, the hydrogen atoms attached to the N and O atoms must be clearly locatable in the difference Fourier map, refining to chemically sensible donor-acceptor distances (D···A distance of 2.7–3.0 Å).

Implications for Drug Design

Understanding the specific tautomeric preference and hydrogen-bonding vectors of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol is non-negotiable for rational drug design. The 1H and 2H tautomers project their hydrogen bond donors (N-H) and acceptors (lone pairs) in distinctly different spatial vectors. If a computational docking model uses the incorrect tautomer, the predicted binding affinity will be fundamentally flawed. By applying the multi-modal workflow described above, researchers can ensure that their structural models are grounded in empirical reality, thereby increasing the probability of successful target engagement.

References

  • AA Blocks. "23164-67-2 | (3-Bromo-1H-1,2,4-triazol-5-yl)methanol".
  • ResearchGate.
  • ResearchGate. "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study".

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Reactions Utilizing (3-Bromo-1H-1,2,4-triazol-5-yl)methanol

Introduction & Strategic Overview (3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS: 23164-67-2) is a highly versatile, electron-deficient heterocyclic building block. In modern drug discovery, the 1,2,4-triazole core is freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS: 23164-67-2) is a highly versatile, electron-deficient heterocyclic building block. In modern drug discovery, the 1,2,4-triazole core is frequently deployed as a bioisostere for amides and carboxylic acids, notably in the development of kinase inhibitors such as RIP1 inhibitors . However, direct functionalization of the C3-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira) presents distinct mechanistic challenges due to the unprotected triazole nitrogen (1H-NH) and the primary hydroxyl group.

This application note provides a field-proven, self-validating methodology for the efficient cross-coupling of this substrate, detailing the causality behind catalyst selection, protecting group strategies, and base optimization.

Mechanistic Causality & Reaction Design

The Catalyst Poisoning Paradigm

The free 1H-1,2,4-triazole moiety is a strong σ-donor. During the oxidative addition of Pd(0) into the C–Br bond, an unprotected triazole nitrogen can competitively coordinate to the resulting Pd(II) intermediate. This forms a stable, off-cycle palladium-triazolyl complex, which effectively poisons the catalyst and stalls the transmetalation step. Strategic Causality: N-protection using a bulky triphenylmethyl (Trityl) group sterically shields the nitrogen lone pairs. This prevents off-target palladium coordination, ensuring the catalyst remains in the active catalytic cycle.

Base-Driven Reaction Divergence

In Suzuki-Miyaura couplings involving 5-substituted bromotriazoles, the choice of inorganic base strictly dictates the reaction pathway. Standard bases like K2​CO3​ often promote undesired intramolecular cyclization between the side chain and the triazole core. However, utilizing Li2​CO3​ entirely suppresses this side reaction. The lithium ion ( Li+ ) forms a stable coordination complex with the side chain of the bromotriazole, rigidifying the intermediate and driving the reaction exclusively toward the desired cross-coupling product .

Quantitative Data: Suzuki Coupling Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling of N-Trityl-(3-Bromo-1H-1,2,4-triazol-5-yl)methanol with phenylboronic acid.

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ K2​CO3​ Dioxane/ H2​O 90< 20%Major intramolecular cyclization observed.
2 Pd(dppf)Cl2​ K2​CO3​ DMF/ H2​O 9035%Incomplete conversion; protodeboronation of boronic acid.
3 Pd(PPh3​)4​ Li2​CO3​ Dioxane/ H2​O 9088% Li+ coordination successfully suppresses cyclization.
4 Pd2​(dba)3​ / XPhos Li2​CO3​ Toluene/ H2​O 10094% Bulky, electron-rich ligand accelerates oxidative addition.

Experimental Workflow

Workflow SM Starting Material (3-Bromo-1H-1,2,4-triazol-5-yl)methanol Prot Step 1: N-Protection (Trityl Chloride, Et3N, DMF) SM->Prot Int1 Protected Intermediate (1-Trityl-3-bromo-1,2,4-triazol-5-yl)methanol Prot->Int1 Coupling Step 2: Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira, Pd(PPh3)4, Li2CO3) Int1->Coupling Int2 Coupled Intermediate (3-Substituted-1-trityl-1,2,4-triazol-5-yl)methanol Coupling->Int2 Deprot Step 3: Deprotection (TFA, DCM) Int2->Deprot Product Final Product (3-Substituted-1H-1,2,4-triazol-5-yl)methanol Deprot->Product

Synthetic workflow for cross-coupling of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol.

Step-by-Step Experimental Protocols

Protocol A: N-Tritylation (Protection)

Objective: Mask the 1H-NH to prevent palladium catalyst poisoning.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve (3-Bromo-1H-1,2,4-triazol-5-yl)methanol (1.0 eq, 10 mmol) in anhydrous DMF (25 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine ( Et3​N , 2.5 eq) and stir for 10 minutes at 0 °C.

  • Reagent Addition: Slowly add Trityl chloride (TrCl, 1.1 eq) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with ice water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 7:3) to yield (1-Trityl-3-bromo-1,2,4-triazol-5-yl)methanol.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: C–C bond formation utilizing a lithium-mediated anti-cyclization strategy.

  • Preparation: Charge a microwave vial or Schlenk tube with the Trityl-protected bromotriazole (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq), and Li2​CO3​ (2.0 eq).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 5 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 eq, 5 mol%). Seal the vessel.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and concentrate the organic layer. Purify via silica gel chromatography.

Protocol C: Global Deprotection

Objective: Cleave the Trityl group to yield the final functionalized triazole.

  • Reaction: Dissolve the coupled intermediate in anhydrous DCM (10 mL). Add Trifluoroacetic acid (TFA, 10 eq) and Triethylsilane (TES, 2 eq, as a trityl cation scavenger).

  • Stirring: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure (3-Substituted-1H-1,2,4-triazol-5-yl)methanol as a TFA salt.

Self-Validating Systems & Quality Control

To ensure absolute trustworthiness of the experimental workflow, the following in-process controls and analytical validations must be utilized:

  • Isotopic Signature Tracking (LC-MS): Bromine naturally exists as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. The starting material and the protected intermediate will display a distinct M and M+2 doublet of equal intensity in the mass spectrum. Validation: The complete disappearance of this 1:1 isotopic doublet in the LC-MS trace of the crude reaction mixture definitively confirms the success of the cross-coupling step.

  • TLC Polarity Shift: The N-tritylation step drastically reduces the polarity of the molecule. The starting material will streak near the baseline in Hexanes/EtOAc (1:1), whereas the Trityl-protected intermediate will migrate to an Rf​ of ~0.6 and become highly UV-active (254 nm).

  • NMR Confirmation: In 1H -NMR (DMSO- d6​ ), the starting material exhibits a broad singlet at ~13.5–14.0 ppm corresponding to the triazole N-H. The disappearance of this peak, coupled with the appearance of 15 aromatic protons (~7.1–7.4 ppm), validates successful Trityl protection.

References

  • Patel, S., et al. (2020). Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 63(17), 9658–9677. URL:[Link]

  • Salih, K. S. M., & Baqi, Y. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing degradation of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol during long-term storage

Technical Support Center: Stability & Storage of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol Welcome to the Technical Support Center for (3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS: 23164-67-2)[1]. While the 1,2,4-triazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol

Welcome to the Technical Support Center for (3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS: 23164-67-2)[1]. While the 1,2,4-triazole core is generally aromatic and robust[2], the specific functional groups—the 3-bromo and 5-hydroxymethyl substituents—introduce unique chemical liabilities. This guide provides researchers and drug development professionals with field-proven insights, causality-driven troubleshooting, and validated protocols to prevent degradation during long-term storage.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound? A: For optimal stability, (3-Bromo-1H-1,2,4-triazol-5-yl)methanol must be stored at 2-8°C under an inert atmosphere (argon or nitrogen) and strictly protected from light. Causality: The low temperature reduces the kinetic energy available for nucleophilic substitution or auto-oxidation. The inert atmosphere displaces oxygen, preventing the primary alcohol (hydroxymethyl group) from oxidizing into an aldehyde or carboxylic acid. Darkness prevents UV-catalyzed homolytic cleavage of the C-Br bond, which would otherwise initiate a radical degradation cascade[3].

Q2: I am observing a loss of compound concentration in my stock solutions over time. What is the primary cause? A: Degradation in solution is highly influenced by solvent choice, pH, and light exposure[2]. If stored in protic solvents with trace moisture or exposed to ambient light, the compound can undergo photodegradation or pH-dependent hydrolysis[2]. Causality: UV or simulated solar light provides sufficient energy to break the carbon-halogen bond, initiating radical debromination. Always store stock solutions in anhydrous, aprotic solvents (or appropriately buffered aqueous systems) at -20°C or -80°C in amber vials to avoid repeated freeze-thaw cycles[2].

Q3: Is the triazole ring itself susceptible to cleavage? A: The 1,2,4-triazole ring is highly stable and resistant to cleavage under typical conditions[2]. However, extreme thermal stress or concentrated acids/bases can induce hydrolysis or thermal rearrangement[2]. Degradation is usually initiated via radical mechanisms affecting the substituents (homolytic breaking of C-C, C-N, or C-O bonds) rather than direct ring opening[3].

Section 2: Troubleshooting Guide

Issue 1: Inconsistent biological assay results or peak splitting on HPLC.

  • Potential Cause: Formation of oxidation or debromination byproducts due to improper freeze-thaw cycles or light exposure[2].

  • Diagnostic Action: Run an LC-MS analysis. Look for an M-79/M-81 peak (loss of bromine) or an M-2 peak (oxidation of methanol to aldehyde).

  • Resolution: Discard the compromised stock. Implement the "Self-Validating Inert Storage Protocol" (see below) to prevent repeated atmospheric exposure.

Issue 2: Formation of insoluble precipitates in the storage vial.

  • Potential Cause: Polymerization or cross-linking driven by reactive aldehyde intermediates formed via auto-oxidation of the hydroxymethyl group.

  • Diagnostic Action: Check the headspace of the storage vial. If it was not purged with argon, oxidation is highly likely.

  • Resolution: Re-purify the batch via flash chromatography. Ensure future storage utilizes tightly sealed containers backfilled with inert gas.

Section 3: Experimental Protocols

Protocol 1: Self-Validating Inert Storage & Aliquoting Workflow Trustworthiness Principle: This protocol ensures that every time a sample is accessed, its integrity is preserved, creating a closed-loop system of stability.

  • Preparation: Equilibrate the bulk (3-Bromo-1H-1,2,4-triazol-5-yl)methanol to room temperature in a desiccator to prevent condensation of ambient moisture on the cold solid.

  • Inert Environment: Transfer the container to a glove box or use a Schlenk line to maintain a continuous argon atmosphere.

  • Aliquoting: Weigh the compound into pre-weighed, amber glass vials (to block UV light).

  • Purging: Purge the headspace of each vial with a gentle stream of high-purity argon for 30 seconds.

  • Sealing: Cap immediately with PTFE-lined septa to prevent gas exchange.

  • Storage: Store the aliquots at 2-8°C.

Protocol 2: Stability-Indicating HPLC-MS Assay Trustworthiness Principle: A quantitative method to verify compound integrity prior to critical biological assays, utilizing an internal standard for self-validation[4].

  • Sample Prep: Dissolve a 1 mg aliquot in 1 mL of anhydrous HPLC-grade acetonitrile (Stock: 1 mg/mL).

  • Dilution: Dilute to 10 µg/mL using the mobile phase (e.g., 0.1% Formic Acid in Water : Acetonitrile).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% organic over 5 minutes.

  • Detection: Monitor via UV at 210 nm and 254 nm, and MS (ESI+). The parent ion should appear at m/z 178 / 180 (1:1 isotopic ratio due to Bromine).

  • Validation: Compare the chromatogram against a freshly prepared, refrigerated standard (stable for up to 30 days at 4°C)[4]. A purity of >95% validates the storage condition[1].

Section 4: Quantitative Data Presentation

The following table summarizes the expected degradation rates of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol under various environmental stresses, highlighting the necessity of strict storage controls.

Storage ConditionAtmosphereLight ExposureTempEst. Degradation Rate (per month)Primary Degradant
Optimal Argon / N2Dark2-8°C< 0.1%None
AmbientAirDark25°C~ 1.5%Aldehyde derivative
PhotolyticAirAmbient UV25°C~ 5.0%Debrominated radical products
Aqueous StockAirDark4°C~ 2.0%Hydrolysis products
Thermal StressAirDark60°C> 10.0%Thermal rearrangement products

Section 5: Visualizations

G A (3-Bromo-1H-1,2,4-triazol-5-yl)methanol CAS: 23164-67-2 B Oxidation (O2 Exposure) A->B O2 C Photodegradation (UV/Light) A->C hv D Thermal/Hydrolytic (Moisture/Heat) A->D H2O / ∆T E Aldehyde/Carboxylic Acid Derivatives B->E F Radical Debromination Products C->F G Ring Cleavage / Substitution D->G

Degradation pathways of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol under environmental stress.

Workflow S1 Aliquoting (Inert Gas) S2 Storage (2-8°C, Dark) S1->S2 S3 Sampling & Dilution S2->S3 S4 HPLC-MS Analysis S3->S4 S5 Purity Validation S4->S5

Self-validating workflow for long-term storage and stability testing via HPLC-MS.

References

  • [1] 23164-67-2 | MFCD14702904 | (3-Bromo-1H-1,2,4-triazol-5-yl)methanol - AA Blocks. 1

  • [2] Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation - Benchchem. 2

  • (3-Bromo-1H-1,2,4-triazol-5-yl)methanol - Sigma-Aldrich. Link

  • [4] Mefentrifluconazole Degradate 1,2,4-triazole 49762553 - EPA. 4

  • [3] Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives - ResearchGate. 3

Sources

Optimization

Removing debrominated impurities from (3-Bromo-1H-1,2,4-triazol-5-yl)methanol crude products

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol, specifically addressing the persistent issu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol, specifically addressing the persistent issue of debrominated impurities. This document provides in-depth troubleshooting advice, validated experimental protocols, and the scientific rationale behind these purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary debrominated impurity I should expect in my crude (3-Bromo-1H-1,2,4-triazol-5-yl)methanol product?

The principal debrominated impurity is (1H-1,2,4-triazol-5-yl)methanol . This molecule is structurally identical to the target compound, but with a hydrogen atom replacing the bromine atom at the 3-position of the triazole ring. Its physical properties, such as polarity and solubility, are very similar to the desired product, making separation a significant challenge.

Q2: How are these debrominated impurities typically formed?

Debromination is a common side reaction in the synthesis and workup of brominated heterocyclic compounds.[1] The formation of (1H-1,2,4-triazol-5-yl)methanol can be attributed to several factors:

  • Reductive Environments: The C-Br bond on the electron-deficient triazole ring can be susceptible to cleavage under reductive conditions. This can occur during synthesis if certain catalysts or reagents with reducing potential are used.[1]

  • Hydrogenolysis: If catalytic hydrogenation is used in a preceding or subsequent step in the synthetic route, residual catalyst (like Palladium on carbon) and a hydrogen source can lead to unintentional debromination.[1][2]

  • Nucleophilic Attack: In some cases, strong nucleophiles under harsh conditions can displace the bromide.

Understanding the potential cause is crucial for optimizing the synthetic reaction to minimize impurity formation from the outset.

Q3: Which analytical techniques are best for identifying and quantifying the debrominated impurity?

A multi-technique approach is essential for unambiguous identification and accurate quantification of the impurity.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the most effective technique for separating and quantifying the impurity.[4][] A well-developed reversed-phase HPLC method can resolve the two closely related compounds, allowing for precise determination of purity.

  • Mass Spectrometry (MS): MS is invaluable for confirming the identity of the impurity. The desired product will exhibit a characteristic isotopic pattern for bromine (a near 1:1 ratio of M and M+2 peaks for 79Br and 81Br isotopes). The debrominated impurity will lack this pattern and show a molecular ion peak corresponding to its lower molecular weight.[4][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detection. The debrominated impurity will show a new aromatic proton signal on the triazole ring, which is absent in the pure bromo-product. ¹³C NMR will show the disappearance of the carbon signal directly attached to the bromine and the appearance of a C-H signal in its place.[4][]

Q4: What are the primary purification strategies for removing this type of impurity?

The most common and effective purification techniques for 1,2,4-triazole derivatives and similar heterocyclic compounds are recrystallization and column chromatography.[6]

  • Recrystallization: This is often the first method to attempt, especially for removing small amounts of impurities (<10%). Its success hinges on finding a solvent or solvent system where the solubility of the product and impurity differ significantly at different temperatures.[7]

  • Flash Column Chromatography: This is the most powerful technique for separating compounds with different polarities.[8] Although the polarity difference between the bromo- and debromo-compounds is slight, a carefully optimized chromatographic system can achieve excellent separation.

  • Acid-Base Extraction: While triazoles have basic nitrogens, the pKa difference between the brominated and debrominated analogs is typically too small for an effective separation via simple liquid-liquid extraction.[6] This method is generally not recommended for this specific separation.

Troubleshooting Guide

Q5: My NMR/LC-MS analysis confirms the presence of the debrominated impurity. Where do I start with purification?

The optimal starting point depends on the impurity level. The following workflow provides a logical decision-making process.

purification_workflow start Crude Product Analysis (HPLC/NMR Quantification) decision Impurity Level? start->decision recryst Attempt Recrystallization (Protocol 2) decision->recryst < 10% chrom Perform Flash Column Chromatography (Protocol 3) decision->chrom > 10% re_analyze Analyze Purity of Isolated Fractions recryst->re_analyze chrom->re_analyze success Product Meets Purity Specification re_analyze->success Purity > 99% fail Impurity Still Present re_analyze->fail Purity < 99% fail->chrom Purify via Chromatography

Caption: Decision workflow for purification strategy selection.

Q6: I tried recrystallization, but the impurity co-crystallized with my product. What should I do?

Co-crystallization occurs when the impurity has very similar solubility properties to the product in the chosen solvent.

Causality: A single-solvent recrystallization may not provide enough selectivity. The crystal lattice may form with either molecule without significant disruption.

Solution: Employ a Mixed-Solvent System. A two-solvent (or "mixed-solvent") system can dramatically enhance selectivity.[9][10]

  • Select Solvents: Find a "good" solvent that readily dissolves your crude product at high temperatures, and a "poor" solvent (or "anti-solvent") in which your product is insoluble but the impurity has some solubility.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.

    • Allow the solution to cool slowly. The desired product should crystallize out, leaving a higher concentration of the more soluble impurity in the mother liquor.

Suggested Solvent Systems to Screen:

  • Methanol / Dichloromethane

  • Ethyl Acetate / Hexanes

  • Acetone / Water

  • Isopropanol / Toluene

Q7: My compounds are not separating well on a silica gel column. What adjustments can I make?

Poor separation on silica gel is common when dealing with compounds of very similar polarity.

Causality: The difference in interaction between the bromo- and debromo- compounds and the silica stationary phase is insufficient for resolution with the chosen mobile phase (eluent).

Solutions:

  • Optimize the Eluent System:

    • Reduce Polarity: The debrominated impurity, lacking the large, somewhat lipophilic bromine atom, is expected to be slightly more polar. It should therefore elute after the desired bromo-product on normal-phase silica. Start with a less polar eluent system (e.g., higher ratio of hexane or toluene to ethyl acetate) and increase the polarity very gradually (a shallow gradient).[6]

    • Isocratic Elution: A gradient may be too fast. Try an isocratic (constant solvent composition) elution with a finely tuned solvent mixture that gives your target compound an Rf value of ~0.25-0.35 on a TLC plate. This maximizes the time on the column and the potential for separation.

  • Improve Column Packing and Loading:

    • Slurry Pack: Always pack the column using a slurry of silica gel in the initial, least polar eluent to ensure a homogenous, crack-free stationary phase.[11]

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel (or Celite) by dissolving it in a suitable solvent, adding the adsorbent, and removing the solvent under vacuum. This dry powder can then be carefully added to the top of the column. This technique often results in sharper bands and better separation than loading the sample dissolved in a liquid.[11]

  • Consider an Alternative Stationary Phase:

    • If silica gel fails, consider using a different adsorbent. Basic alumina can sometimes offer different selectivity for nitrogen-containing heterocycles.[12]

    • Reversed-phase (C18) chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is another excellent option. In this mode, the more polar debrominated impurity will elute before the less polar bromo-product.

Detailed Experimental Protocols

Protocol 1: Analytical Characterization by HPLC

This protocol provides a starting point for developing an analytical method to assess purity.

  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of crude product (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

This method should be validated for your specific system and may require optimization.[13]

Protocol 2: Purification by Recrystallization (Mixed-Solvent Method)
  • Solvent Selection: On a small scale (~10-20 mg), test solvent pairs (e.g., ethyl acetate/hexanes). Find a pair where the compound dissolves in a minimal amount of the hot "good" solvent (ethyl acetate) and precipitates upon addition of the "poor" solvent (hexanes).[7]

  • Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add the minimum amount of the "good" solvent required to dissolve the solid at a gentle reflux.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy. Add 1-2 drops of the "good" solvent to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for 30-60 minutes.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum. Analyze purity via the method in Protocol 1.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a TLC system to determine the optimal eluent. Aim for an Rf of ~0.3 for the desired product. A good starting point is a mixture of Ethyl Acetate and Hexanes.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).

    • Plug the bottom with cotton or glass wool and add a layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent mixture.[11]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is level and free of cracks. Add another layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add silica gel (approx. 1-2 times the mass of your crude product) to the solution.

    • Remove the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (flash chromatography) and begin collecting fractions.

    • Start with a less polar solvent mixture and gradually increase the polarity if necessary (gradient elution) or run isocratically based on TLC analysis.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (3-Bromo-1H-1,2,4-triazol-5-yl)methanol.

Methodology Comparison

FeatureRecrystallizationFlash Column Chromatography
Impurity Level Best for lower levels (<10%)Effective for all levels, including gross purification
Scalability Excellent; easily scaled to large quantitiesMore complex to scale; requires larger columns and more solvent
Purity Achievable Good to excellent, but may fail with close impuritiesExcellent; often the highest purity is achieved this way
Speed / Labor Can be slow (requires slow cooling); less labor-intensiveFaster for a single run; more labor-intensive (packing, running, fraction analysis)
Solvent Consumption Relatively lowHigh
Yield Can have losses in the mother liquorGenerally high recovery if performed carefully

References

  • Kumar, R., et al. (2009). Highly Regioselective N-2 Arylation of 4,5-Dibromo-1,2,3-triazole: Efficient Synthesis of 2-Aryltriazoles. Organic Letters. Available from: [Link]

  • Bobbitt, K. R., et al. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications. Available from: [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Available from: [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available from: [Link]

  • Recrystallization method. Available from: [Link]

  • ResearchGate. (2025). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Available from: [Link]

  • ResearchGate. Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. Available from: [Link]

  • Guchhait, S. K., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available from: [Link]

  • National Taiwan University. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available from: [Link]

  • Edubirdie. Column Chromatography. Available from: [Link]

  • CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • Wang, Z., et al. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: LC-MS Fragmentation and Platform Selection for (3-Bromo-1H-1,2,4-triazol-5-yl)methanol

Executive Summary & Analytical Context (3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS: 23164-67-2) is a highly polar, halogenated heterocyclic compound frequently utilized as a critical building block in pharmaceutical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS: 23164-67-2) is a highly polar, halogenated heterocyclic compound frequently utilized as a critical building block in pharmaceutical synthesis[1][2]. From an analytical perspective, 1,2,4-triazole derivatives present a unique challenge: their extreme polarity leads to poor retention on standard reversed-phase columns, and they notoriously exhibit poor fragmentation efficiency in mass spectrometry, often yielding only a single dominant fragment[3][4].

As a Senior Application Scientist, I have designed this guide to objectively compare High-Resolution Mass Spectrometry (HRMS) and Low-Resolution Mass Spectrometry (Triple Quadrupole) platforms for the structural elucidation and quantification of this compound. By understanding the causality behind its fragmentation mechanics, researchers can build self-validating analytical workflows that prevent false negatives in complex biological or environmental matrices.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

When developing an assay for a brominated triazole, selecting the right LC-MS platform dictates the balance between structural confidence and high-throughput sensitivity.

  • Orbitrap / Q-TOF (High-Resolution MS): HRMS platforms are essential during the drug development phase for structural elucidation. They provide ultra-high mass accuracy, which is mandatory for resolving the fine isotopic distribution of the bromine atom ( 79 Br and 81 Br)[5]. Studies have shown that Orbitraps can outperform Q-TOFs in small molecule characterization, though they often require slightly lower collision energy (CE) settings (by a few eV) to produce identical Higher-energy Collisional Dissociation (HCD) spectra compared to Q-TOF Collision-Induced Dissociation (CID)[6].

  • Triple Quadrupole (QqQ): QqQ systems remain the gold standard for targeted quantitation via Multiple Reaction Monitoring (MRM)[5]. However, because small polar triazoles fragment poorly and suffer from high chemical noise in complex matrices, QqQ methods often require orthogonal gas-phase separation, such as Differential Mobility Spectrometry (DMS), to isolate the analyte from isobaric background noise[3][4].

Quantitative and Qualitative Performance Comparison
Feature / MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6540)Triple Quadrupole (QqQ)
Primary Application Structural ID, Isotope MappingFast Screening, MetabolomicsHigh-Throughput Quantitation
Mass Resolution Up to 140,000 - 280,000 FWHM~40,000 - 60,000 FWHMUnit Resolution (~0.7 Da)
Bromine Isotope Fidelity Excellent (Resolves fine isotopes)Very GoodPoor (Requires MRM transitions for both)
Fragmentation Mode HCD (Requires lower CE)[6]CIDCID
Matrix Interference Low (Filtered by exact mass)LowHigh (Mitigated by DMS)[4]

Mechanistic Fragmentation Pathway (ESI+)

To build a self-validating protocol, one must understand the causality of the molecule's gas-phase dissociation. In positive Electrospray Ionization (ESI+), (3-Bromo-1H-1,2,4-triazol-5-yl)methanol yields a protonated precursor ion [M+H]+ with a characteristic 1:1 isotopic doublet at m/z 177.96 ( 79 Br) and m/z 179.96 ( 81 Br)[2].

The fragmentation is driven by the lability of the hydroxymethyl group and the stability of the triazole ring:

  • Primary Neutral Losses: The application of collision energy initially targets the aliphatic methanol appendage. The molecule readily loses water (-18 Da) to form a methylene cation at m/z 160/162 , or expels formaldehyde (CH 2​ O, -30 Da) to yield a protonated bromotriazole at m/z 148/150 .

  • Secondary Ring Cleavage: 1,2,4-triazole cores characteristically undergo ring opening and cleavage at the N2 substituent, resulting in the expulsion of N 2​ gas (-28 Da)[7][8].

  • Halogen Expulsion: At higher collision energies, the carbon-bromine bond is cleaved, typically via the neutral loss of HBr (-80/-82 Da), leaving a highly stable, non-halogenated triazole core fragment around m/z 98 [8].

FragmentationPathway M [M+H]+ m/z 178 / 180 F1 [M+H - H2O]+ m/z 160 / 162 M->F1 Loss of Water (-18 Da) F2 [M+H - CH2O]+ m/z 148 / 150 M->F2 Loss of Formaldehyde (-30 Da) F3 [Triazole Core]+ m/z 98 F1->F3 Loss of HBr (-80/82 Da) + Ring Cleavage F2->F3 Loss of Br Radical + Ring Cleavage

ESI+ fragmentation cascade of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol highlighting Br isotopes.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. By monitoring the 79 Br/ 81 Br isotopic ratio throughout the chromatographic run, analysts can instantly verify peak purity and flag isobaric interferences.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dilute the analyte in a highly organic solvent (e.g., 90% Acetonitrile / 10% Water).

  • Causality: Triazoles are highly polar. Injecting them in highly aqueous diluents causes poor peak shape and early elution (solvent effect) on Hydrophilic Interaction Liquid Chromatography (HILIC) columns[3].

Step 2: Chromatographic Separation

  • Action: Utilize a HILIC column or a specialized polar-embedded C18 column (e.g., Waters Atlantis or Phenomenex Synergi Polar-RP).

  • Causality: Standard C18 columns fail to retain small polar triazoles, causing them to elute at the void volume where severe ion suppression from matrix salts occurs[3]. HILIC ensures adequate retention ( k′>2 ).

Step 3: Mass Spectrometry Optimization (HRMS)

  • Action: Set the ESI source to positive mode. Perform a CE ramp from 15 eV to 45 eV. If migrating a method from Q-TOF to Orbitrap, reduce the target CE by 2–5 eV[6].

  • Validation Check: Extract ion chromatograms (EIC) for both m/z 177.96 and 179.96. The method is self-validated if the integrated peak area ratio is exactly ~1:1. A skewed ratio indicates a co-eluting interference.

Step 4: Data Processing & MRM Transition Selection (for QqQ)

  • Action: For routine QqQ quantification, select the m/z 178 160 transition as the quantifier (highest intensity) and m/z 180 98 as the qualifier (highest specificity).

LCMSWorkflow Prep Sample Prep (Organic Dilution) LC Chromatography (HILIC / Polar C18) Prep->LC Ion ESI+ Ionization (Isotope Mapping) LC->Ion MS HRMS Analysis (CE Ramping) Ion->MS Data Data Processing (1:1 Ratio Check) MS->Data

End-to-end self-validating LC-MS/MS workflow for polar triazole derivative characterization.

References

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology , SCIEX. Available at: [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents , ResearchGate. Available at:[Link]

  • 23164-67-2 | MFCD14702904 | (3-Bromo-1H-1,2,4-triazol-5-yl)methanol , AA Blocks. Available at:[Link]

  • Improving selectivity of triazole derivative metabolites , SCIEX. Available at: [Link]

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? , Repository of the Academy's Library. Available at: [Link]

  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate , Zaporizhzhia State Medical University. Available at:[Link]

Sources

Comparative

Benchmarking (3-Bromo-1H-1,2,4-triazol-5-yl)methanol: A Comprehensive Guide to Dual-Functional Triazole Building Blocks

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary In modern drug discovery, the 1,2,4-triazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

In modern drug discovery, the 1,2,4-triazole core is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for amides, esters, and carboxylic acids[1][2]. While standard triazoles offer excellent physicochemical properties—such as high dipole moments and dual hydrogen-bond donor/acceptor capabilities—their utility in late-stage library synthesis is often limited by a lack of orthogonal functional handles.

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS: 23164-67-2) solves this bottleneck[3]. By combining a C3-bromide for transition-metal-catalyzed cross-coupling and a C5-hydroxymethyl group for oxidation or etherification, this building block enables divergent, bi-directional synthesis. This guide benchmarks (3-Bromo-1H-1,2,4-triazol-5-yl)methanol against alternative triazole scaffolds, detailing the causality behind its reactivity and providing validated, step-by-step experimental protocols for its functionalization.

The Mechanistic Advantage: Why Choose a Dual-Functional 1,2,4-Triazole?

Bioisosterism and Target Engagement

The 1,2,4-triazole ring is highly effective at mimicking the planar geometry and hydrogen-bonding profile of a trans-amide bond[4]. However, unlike amides, triazoles are highly resistant to enzymatic cleavage by amidases, drastically improving the in vivo half-life of the resulting drug candidate[2]. Recent crystallographic studies, such as those targeting CSNK2 in β -coronavirus replication, demonstrate that the 1,2,4-triazole nitrogen atoms form critical water-mediated hydrogen bonds within ATP-binding pockets, a feat difficult to achieve with simple phenyl or pyrazole rings[5].

Orthogonal Reactivity

The true value of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol lies in its orthogonality .

  • The C3-Bromide: Acts as an electrophile in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[6][7].

  • The C5-Hydroxymethyl: Acts as a nucleophile (in Williamson etherifications) or can be oxidized to an aldehyde/carboxylic acid to serve as an electrophile[8].

G Core (3-Bromo-1H-1,2,4-triazol-5-yl)methanol C3 C3-Bromide Handle Core->C3 Pd/Cu Catalysis C5 C5-Hydroxymethyl Handle Core->C5 Base/Oxidant Suzuki Suzuki-Miyaura Cross-Coupling C3->Suzuki Aryl-B(OH)2 Buchwald Buchwald-Hartwig Amination C3->Buchwald Amine, Base Oxidation Oxidation to Aldehyde C5->Oxidation MnO2 or DMP Etherification Williamson Etherification C5->Etherification NaH, R-X

Divergent synthetic workflow of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol highlighting dual functionalization.

Benchmarking Analysis: Comparative Scaffold Evaluation

To objectively evaluate (3-Bromo-1H-1,2,4-triazol-5-yl)methanol, we must benchmark it against other commercially available triazole building blocks. The table below summarizes their physicochemical profiles and synthetic utility.

Building BlockPrimary Reactive SiteSecondary Reactive SiteBioisosteric ProfileSynthetic VersatilityIdeal Use Case
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol C3-Bromide (Cross-coupling)C5-Hydroxymethyl (Etherification/Oxidation)Amide/Ester mimic, excellent H-bond donor/acceptor.High. Enables bi-directional SAR exploration from a single core.Complex library generation; dual-pharmacophore linking.
3-Bromo-1H-1,2,4-triazole C3-Bromide (Cross-coupling)N/A (Requires C-H activation for C5)Standard amide mimic.Moderate. Excellent for mono-arylation, but C5 functionalization is harsh.Simple terminal capping groups; N-arylation studies.
(1H-1,2,3-Triazol-4-yl)methanol C4-HydroxymethylN/A (Lacks halogen)Z-trans-amide isostere.Low. Typically generated in situ via click chemistry (CuAAC).Click-chemistry derived linkers; rigidifying flexible chains.
1H-1,2,4-Triazole-3-carboxylic acid C3-Carboxylic Acid (Amide coupling)N/AHighly polar; lower cell permeability.Moderate. Restricted to forming amides or esters.Prodrug design; targeting highly polar extracellular pockets.

Key Takeaway: While 3-Bromo-1H-1,2,4-triazole is sufficient for simple cross-coupling[9], the addition of the C5-hydroxymethyl group in our target compound prevents the need for complex, low-yield C-H activation steps later in the synthesis, saving weeks of optimization in a drug discovery campaign.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid in troubleshooting.

Protocol A: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Note: The 1H-triazole nitrogen must be protected prior to Pd-catalysis to prevent catalyst poisoning or competing N-arylation (Chan-Evans-Lam coupling)[7].

Step 1: N-Protection (Tritylation)

  • Reagents: (3-Bromo-1H-1,2,4-triazol-5-yl)methanol (1.0 eq), Trityl chloride (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M).

  • Procedure: Cool the solution of the triazole and triethylamine to 0 °C. Add Trityl chloride portion-wise. Stir at room temperature for 12 hours.

  • Causality: The bulky trityl group selectively protects the sterically less hindered nitrogen (typically N1), leaving the C3-bromide and C5-hydroxymethyl intact. Triethylamine acts as an acid scavenger to drive the reaction forward.

Step 2: Suzuki-Miyaura Coupling

  • Reagents: Trityl-protected intermediate (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq), K2​CO3​ (3.0 eq).

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, degassed).

  • Procedure: Combine all reagents in a Schlenk flask under an argon atmosphere. Heat to 90 °C for 8–12 hours. Cool, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

  • Causality: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand forms a highly stable complex that resists degradation by the triazole's basic nitrogens[10]. The biphasic Dioxane/ H2​O system ensures solubility of both the organic substrates and the inorganic base ( K2​CO3​ ), which is required to activate the boronic acid into a reactive boronate complex.

Protocol B: C5-Functionalization via Late-Stage Etherification

Once the C3 position is diversified, the C5-hydroxymethyl group can be targeted to optimize the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties[8].

  • Reagents: C3-arylated triazole intermediate (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.5 eq), Alkyl halide (e.g., Methyl iodide or Benzyl bromide, 1.2 eq).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

  • Procedure:

    • Cool the intermediate in DMF to 0 °C under argon.

    • Carefully add NaH. Self-Validation Check: Effervescence ( H2​ gas) confirms the deprotonation of the primary alcohol. Stir for 30 minutes.

    • Add the alkyl halide dropwise. Warm to room temperature and stir for 4 hours.

    • Quench carefully with saturated aqueous NH4​Cl , extract with EtOAc, and purify.

  • Causality: NaH is a strong, non-nucleophilic base perfectly suited for generating the highly reactive alkoxide required for a Williamson ether synthesis. DMF is chosen as a polar aprotic solvent to solvate the resulting sodium alkoxide ion pair, maximizing its nucleophilicity.

Pharmacophoric Mapping

Understanding how the resulting functionalized triazole interacts with biological targets is critical. The diagram below illustrates how the 1,2,4-triazole core acts as an amide bioisostere while resisting metabolic degradation.

G Amide Target Protein Pocket H-Bond Donor H-Bond Acceptor Triazole 1,2,4-Triazole Core N1/N2/N4 (Acceptors) N-H (Donor) Triazole->Amide Mimics Amide Geometry Metabolism Metabolic Stability Resistant to Amidases Tunable LogP Triazole->Metabolism Enhances Half-life

Pharmacophoric mapping of the 1,2,4-triazole core as an amide bioisostere in drug-target interactions.

Conclusion

When benchmarking triazole building blocks, (3-Bromo-1H-1,2,4-triazol-5-yl)methanol stands out as a premier choice for complex library generation. While simpler triazoles require harsh C-H activation for multi-point functionalization, the orthogonal C3-bromide and C5-hydroxymethyl handles of this compound allow for predictable, high-yielding, and bi-directional synthetic workflows. By utilizing the protocols outlined above, medicinal chemists can rapidly generate diverse, metabolically stable analogs for rigorous Structure-Activity Relationship (SAR) campaigns.

References

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications, (2024).[Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PMC - National Institutes of Health, (2020).[Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS, (2020). [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β -Coronavirus Replication. Journal of Medicinal Chemistry - ACS Publications, (2024).[Link]

  • Transition Metal-Catalyzed Coupling Reactions in Library Synthesis. ResearchGate, (2013).[Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PMC - National Institutes of Health, (2021).[Link]

  • Novel Orally Bioavailable γ -Secretase Inhibitors with Excellent in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications, (2009).[Link]

  • Multiparameter Optimization of Naphthyridine Derivatives as Selective α 5-GABAA Receptor Negative Allosteric Modulators. Journal of Medicinal Chemistry - ACS Publications, (2022).[Link]

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Safety & Regulatory Compliance

Safety

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol Introduction In modern drug discovery and medicinal chemistry, halogenated nitrogen heterocycles like (3-Bromo-1H-1,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol

Introduction In modern drug discovery and medicinal chemistry, halogenated nitrogen heterocycles like (3-Bromo-1H-1,2,4-triazol-5-yl)methanol are invaluable building blocks. However, their unique chemical structure—combining a reactive bromine atom with a nitrogen-rich triazole core—presents specific logistical and safety challenges during waste management. Improper disposal can lead to the generation of toxic byproducts, including hydrogen bromide (HBr) and nitrogen oxides (NOx), or violate environmental regulations regarding halogenated organics[1][2].

As a Senior Application Scientist, I have designed this guide to provide researchers and lab managers with field-proven, step-by-step methodologies for the safe operational handling, spill response, and EPA-compliant disposal of this specific compound.

Section 1: Chemical Profile and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. Because it contains a halogen (bromine), any mixture containing this compound at concentrations typically >1% must be strictly classified as a Halogenated Organic Waste [3][4].

Table 1: Physicochemical and Waste Profiling Data

PropertySpecificationWaste Management Implication
Chemical Name (3-Bromo-1H-1,2,4-triazol-5-yl)methanolIdentifies the specific isomer and functional groups.
CAS Number 23164-67-2[5]Essential for accurate hazardous waste labeling and tracking.
Molecular Formula C3H4BrN3O[5]High nitrogen and halogen content dictates the incineration type.
Molecular Weight 177.99 g/mol Used for calculating molarity in waste solutions.
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires dust-control during cleanup[2].
Primary Hazard Class Halogenated HeterocycleMust NEVER be mixed with non-halogenated solvent waste[4].

Section 2: Mechanistic Safety Principles (The "Why")

Following protocols blindly is insufficient for a robust safety culture; understanding the causality behind the rules ensures a self-validating system.

  • The Halogenation Factor : Why must we segregate this waste? When brominated compounds are incinerated at standard temperatures, they can form highly toxic polybrominated dibenzodioxins (PBDDs) or release corrosive hydrogen bromide (HBr) gas[1]. By segregating this compound into the "Halogenated Waste" stream, it is legally routed to specialized high-temperature incinerators (>1000°C) equipped with caustic scrubbers that safely neutralize acid gases[1][6].

  • The Triazole Core : The 1,2,4-triazole ring is highly nitrogenous. Combustion of nitrogen-rich organics generates nitrogen oxides (NOx)[2]. Facilities processing this waste must utilize Selective Catalytic Reduction (SCR) systems to prevent environmental NOx emissions.

  • Dust Aerosolization : As a solid powder, sweeping dry material can create explosive or inhalable dust clouds[2]. Wet-wiping or dampening the solid prior to collection is a critical mechanistic step to prevent inhalation exposure.

Section 3: Waste Segregation Workflow

The following decision matrix illustrates the proper routing of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol waste based on its physical state in the laboratory.

WasteSegregation Start Waste: (3-Bromo-1H-1,2,4-triazol-5-yl)methanol IsSolid Determine Physical State Start->IsSolid SolidWaste Solid Waste (Pure Powder, Vials, PPE) IsSolid->SolidWaste Solid / Powder LiquidWaste Liquid Waste (Reaction Solutions, Rinsate) IsSolid->LiquidWaste Dissolved in Solvent SolidContain Seal in HDPE Container (Double-bagged) SolidWaste->SolidContain LiquidContain Route to Halogenated Liquid Carboy LiquidWaste->LiquidContain Contains >1% Halogens Labeling Label: Hazardous Waste (Brominated/Nitrogenous Organic) SolidContain->Labeling LiquidContain->Labeling Incineration EPA-Compliant High-Temp Incineration (with Acid Gas Scrubbers) Labeling->Incineration

Decision workflow for the segregation and disposal of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol.

Section 4: Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Powders and Contaminated Consumables)

  • Preparation : Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If handling large quantities outside a fume hood, a particulate respirator (N95/P100) is highly recommended[2].

  • Collection : Do not use compressed air or dry sweeping, which generates airborne dust. Dampen the powder slightly with a compatible, non-reactive solvent (e.g., water or a small amount of isopropanol) to suppress aerosolization[2].

  • Transfer : Use non-sparking spatulas to transfer the dampened solid and any contaminated consumables (weigh boats, filter papers) into a puncture-resistant High-Density Polyethylene (HDPE) container.

  • Sealing and Labeling : Seal the container tightly. Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste: Contains (3-Bromo-1H-1,2,4-triazol-5-yl)methanol (Halogenated/Nitrogenous)".

Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Solvent Rinses)

  • Segregation Verification : Ensure the receiving waste carboy is strictly designated for Halogenated Organic Solvents [3][4]. Mixing brominated compounds with non-halogenated waste is a severe regulatory violation and safety hazard.

  • Compatibility Check : Verify that the solvent containing the triazole is compatible with the waste container (e.g., use PTFE or HDPE carboys; avoid standard plastics if corrosive co-solvents are present).

  • Transfer : In a properly ventilated fume hood, use a funnel to slowly pour the liquid waste into the carboy. Leave at least 10-20% headspace to accommodate vapor expansion[4].

  • Documentation : Update the waste log attached to the carboy immediately. List the solvent matrix and explicitly add "(3-Bromo-1H-1,2,4-triazol-5-yl)methanol" with its estimated concentration.

Protocol C: Emergency Spill Response In the event of an accidental spill of the pure compound:

  • Isolate : Evacuate non-essential personnel from the immediate area.

  • Contain : If liquid, surround the spill with universal absorbent pads or diatomaceous earth. If solid, surround the powder to prevent spreading.

  • Neutralize/Dampen : Lightly mist solid spills with water to prevent dust clouds[2].

  • Collect : Mechanically scoop the absorbed material or dampened powder into a dedicated hazardous waste bucket. Do NOT dispose of this in standard trash[7].

  • Decontaminate : Wash the affected surface with a detergent solution, followed by a methanol or water wipe-down. Dispose of all cleaning materials as halogenated solid waste.

Section 5: Regulatory Compliance and Final Transport

Laboratory managers must ensure that all accumulated waste containing this compound is handed over to a certified hazardous waste disposal contractor. The contractor must be informed of the high bromine and nitrogen content so the waste is manifested for high-temperature incineration rather than standard landfill or fuel-blending[1][8].

References

  • AA Blocks. "23164-67-2 | MFCD14702904 | (3-Bromo-1H-1,2,4-triazol-5-yl)methanol." AA Blocks Product Catalog. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. URL: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Safety. URL: [Link]

  • University of Tennessee Safety Office. "Hazardous Waste Guide." UTIA Safety. URL: [Link]

  • Carl ROTH. "Safety Data Sheet: 1,2,4-Triazole." Carl ROTH Safety Documentation. URL: [Link]

Sources

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